2-Amino-3-chlorobenzaldehyde
Overview
Description
2-Amino-3-chlorobenzaldehyde: is an organic compound with the molecular formula C7H6ClNO . It consists of a benzene ring substituted with an amino group (NH2) at the second position, a chloro group (Cl) at the third position, and an aldehyde group (CHO) at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-3-chlorobenzaldehyde are currently unknown
Pharmacokinetics
Given its relatively small molecular weight (15558 g/mol ), it is likely to be well-absorbed and distributed throughout the body. The compound’s metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters, which are currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other molecules could also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2-Nitro-3-chlorobenzaldehyde:
Reduction: 2-Nitro-3-chlorobenzaldehyde can be reduced to 2-amino-3-chlorobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.
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From 2-Amino-3-chlorotoluene:
Oxidation: 2-Amino-3-chlorotoluene can be oxidized to this compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reaction Conditions: The reaction is performed in an acidic medium, often using sulfuric acid as a catalyst.
Industrial Production Methods:
Industrial production of this compound typically involves the reduction of 2-nitro-3-chlorobenzaldehyde due to the availability and cost-effectiveness of the starting material. The process is optimized for large-scale production with controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic medium.
Products: 2-Amino-3-chlorobenzoic acid.
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents like tetrahydrofuran.
Products: 2-Amino-3-chlorobenzyl alcohol.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic medium.
Products: Substituted derivatives of 2-amino-3-chlorobenzaldehyde.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various heterocyclic compounds.
- Employed in the preparation of Schiff bases and other condensation products.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a building block in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzaldehyde
- 2-Amino-3-formylchromone
- 2-Amino-4-chloropyridine
Comparison:
- Compared to 2-amino-4-chlorobenzaldehyde, the position of the chloro group affects the compound’s electronic properties and steric hindrance, leading to different reactivity patterns.
- 2-Amino-3-formylchromone and 2-amino-4-chloropyridine have different ring structures, which significantly alter their chemical behavior and applications.
2-Amino-3-chlorobenzaldehyde: is unique due to the position of the chloro and amino groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-amino-3-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFGTMXRHNSEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634640 | |
Record name | 2-Amino-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397322-82-6 | |
Record name | 2-Amino-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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